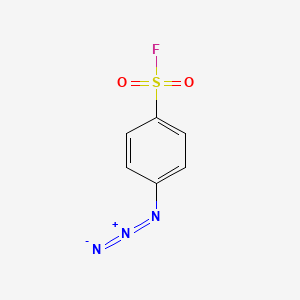

4-Azidobenzenesulfonyl fluoride

説明

4-Azidobenzenesulfonyl fluoride is a sulfonyl fluoride derivative featuring an azide (-N₃) functional group at the para position of the benzene ring. This compound is structurally related to sulfonyl chlorides and fluorides used in chemical synthesis, particularly in polymer lithography and photoaffinity labeling. The fluoride variant likely shares similar reactivity but exhibits distinct physicochemical properties due to the fluorine atom’s electronegativity and smaller size compared to chlorine.

特性

IUPAC Name |

4-azidobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O2S/c7-13(11,12)6-3-1-5(2-4-6)9-10-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQFQEIAEBMAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobenzenesulfonyl fluoride typically involves the introduction of an azido group (-N3) to a benzenesulfonyl fluoride precursor. One common method is the reaction of 4-aminobenzenesulfonyl fluoride with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods: Industrial production of 4-azidobenzenesulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: 4-Azidobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.

Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

Substitution Reactions: Various substituted benzenesulfonyl fluorides.

Reduction Reactions: 4-Aminobenzenesulfonyl fluoride.

Cycloaddition Reactions: Triazole derivatives.

科学的研究の応用

4-Azidobenzenesulfonyl fluoride has found applications in several scientific research areas:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of pharmaceuticals, particularly as enzyme inhibitors.

Materials Science: It is used in the preparation of functional materials with unique properties, such as polymers and coatings.

作用機序

The mechanism of action of 4-azidobenzenesulfonyl fluoride involves its reactivity towards nucleophiles and its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. Additionally, the sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF, CAS 30827-99-7)

- Molecular Formula: C₈H₁₀FNO₂S·HCl

- Molecular Weight : 239.70 g/mol

- Functional Groups: Sulfonyl fluoride, aminoethyl (-CH₂CH₂NH₂), and hydrochloride.

- Key Properties :

- Applications : Primarily used as a serine protease inhibitor in biochemical studies.

Comparison with 4-Azidobenzenesulfonyl Fluoride :

- Functional Group Differences: AEBSF contains an aminoethyl group and hydrochloride, whereas 4-azidobenzenesulfonyl fluoride has a reactive azide group.

- Reactivity : The azide group in 4-azidobenzenesulfonyl fluoride enables photolytic or thermal activation for click chemistry or crosslinking, unlike AEBSF’s protease-inhibiting mechanism.

- Hazards : 4-Azidobenzenesulfonyl fluoride may pose explosion risks due to the azide group, whereas AEBSF’s primary hazard is HF release .

4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl Fluoride (CAS 14714-24-0)

- Molecular Formula: Not explicitly provided, but structural analysis suggests a sulfonimidoyl fluoride core with chloro and methylphenyl substituents .

- Functional Groups : Sulfonimidoyl fluoride (-SO(NH)F), chloro (-Cl), and 4-methylphenyl.

- Key Properties: Limited data are available, but sulfonimidoyl fluorides are known for enhanced hydrolytic stability compared to sulfonyl fluorides.

- Applications : Likely used in medicinal chemistry or as a sulfonamide precursor.

Comparison with 4-Azidobenzenesulfonyl Fluoride :

- Reactivity : Sulfonimidoyl fluorides exhibit slower hydrolysis than sulfonyl fluorides, making them more suitable for prolonged reactions.

- Functionalization : The azide group in 4-azidobenzenesulfonyl fluoride offers unique click chemistry applications, absent in the sulfonimidoyl derivative .

4-Azidobenzenesulfonyl Chloride

- Functional Groups : Sulfonyl chloride (-SO₂Cl) and azide (-N₃).

- Key Properties :

Comparison with 4-Azidobenzenesulfonyl Fluoride :

- Stability : Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides, making the fluoride variant preferable for applications requiring water compatibility.

- Synthetic Utility : The chloride is more reactive in esterification, while the fluoride may be tailored for bioconjugation due to its slower hydrolysis .

Key Research Findings

- AEBSF vs. Azido Derivatives: AEBSF’s aminoethyl group enables selective enzyme inhibition, whereas azido derivatives are tailored for photoactivated crosslinking .

- Fluoride vs. Chloride : Sulfonyl fluorides are increasingly favored in bioconjugation due to their balance of stability and reactivity, contrasting with sulfonyl chlorides’ rapid hydrolysis .

- Safety Considerations: Azido compounds require stringent handling protocols (e.g., avoidance of light, shock) to mitigate explosion risks, a concern less prominent in non-azido sulfonyl fluorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。